Bacteriostatic Activity Against S. aureus 209: N-Hexyl vs. N-Octyl and N-Ethyl Comparators
In a systematic agar streak dilution assay using S. aureus 209 in the presence of soap, the n-hexyl derivative (target compound) exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL [1]. This represents a 40-fold improvement over the n-ethyl analog (MIC = 20 µg/mL), but is 2.5-fold less potent than the series optimum, the n-octyl analog (MIC = 0.2 µg/mL) [1]. This quantitative position on the chain-length–activity parabola defines the compound as a moderately high-potency member of the series, distinct from both the low-activity short-chain and the maximal-activity n-octyl representatives.
vs 20 µg/mL (ethyl)
vs 0.2 µg/mL (octyl)
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus 209 |
|---|---|
| Target Compound Data | 0.5 µg/mL (n-hexyl, Compound 8) |
| Comparator Or Baseline | n-Ethyl: 20 µg/mL; n-Propyl: 10 µg/mL; n-Butyl: 5 µg/mL; n-Pentyl: 1.0 µg/mL; n-Heptyl: 0.3 µg/mL; n-Octyl: 0.2 µg/mL |
| Quantified Difference | Hexyl vs. Ethyl: 40-fold more potent (0.5 vs. 20 µg/mL); Hexyl vs. Octyl: 2.5-fold less potent (0.5 vs. 0.2 µg/mL) |
| Conditions | Agar streak dilution technique; test organism S. aureus 209; 24-hr broth culture; soap (sodium salts of mixed tallow/coconut oil fatty acids) present at 100× compound concentration |
Why This Matters
This single-assay head-to-head comparison provides the primary quantitative basis for selecting the hexyl derivative over shorter-chain analogs when moderate-to-high potency is required, or over the octyl derivative when a deliberate step back from maximal potency is desired for reasons of solubility, formulation, or intellectual property considerations.
- [1] Schenach, T. A., Brown, J., Wysocki, A. J., & Yackovich, F. (1969). The Bacteriostatic Effectiveness of 1-Alkyl-3-(3,4-dichlorophenyl)ureas. Journal of Medicinal Chemistry, 12(4), 724–725. View Source
